molecular formula C10H9ClO B8671272 1-(2-Chlorophenyl)cyclopropane-1-carbaldehyde

1-(2-Chlorophenyl)cyclopropane-1-carbaldehyde

Cat. No.: B8671272
M. Wt: 180.63 g/mol
InChI Key: XDNKYJFTWDUXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)cyclopropane-1-carbaldehyde is an organic compound characterized by the presence of a cyclopropane ring attached to a chlorophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)cyclopropane-1-carbaldehyde typically involves the reaction of 2-chlorobenzyl chloride with cyclopropane carboxaldehyde under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and other reagents capable of displacing the chlorine atom.

Major Products Formed:

    Oxidation: 1-(2-Chlorophenyl)-1-cyclopropane carboxylic acid.

    Reduction: 1-(2-Chlorophenyl)-1-cyclopropane methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)cyclopropane-1-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various cyclopropane derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to the inhibition of their activity. The chlorophenyl group may also interact with hydrophobic pockets in biological molecules, influencing their function.

Comparison with Similar Compounds

    1-(2-Bromophenyl)-1-cyclopropane carbaldehyde: Similar structure but with a bromine atom instead of chlorine.

    1-(2-Fluorophenyl)-1-cyclopropane carbaldehyde: Similar structure but with a fluorine atom instead of chlorine.

    1-(2-Methylphenyl)-1-cyclopropane carbaldehyde: Similar structure but with a methyl group instead of chlorine.

Uniqueness: 1-(2-Chlorophenyl)cyclopropane-1-carbaldehyde is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

1-(2-chlorophenyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H9ClO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,7H,5-6H2

InChI Key

XDNKYJFTWDUXDB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=O)C2=CC=CC=C2Cl

Origin of Product

United States

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